Technical Guide: 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS 5423-67-6)
Technical Guide: 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS 5423-67-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a heterocyclic organic compound with a tetracyclic structure. It belongs to the tetrahydroquinoline class of molecules, which are known for their presence in various biologically active compounds and are of significant interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the known physicochemical properties, spectral data, and potential biological activities of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol, serving as a technical resource for professionals in the field. This compound is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1]
Physicochemical Properties
The fundamental physicochemical properties of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol are summarized in the table below. It is typically a white to off-white solid.[2] There are some discrepancies in the reported melting point values, with the range of 148-150 °C being more commonly cited by chemical suppliers.[3] It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents such as chloroform and ethanol.[3][4]
| Property | Value | Source(s) |
| CAS Number | 5423-67-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148-150 °C | [3] |
| Boiling Point (Predicted) | 424.3 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO, Chloroform, Ethanol | [3][4] |
Spectroscopic Data
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center. The mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 199, which corresponds to the molecular weight of the compound. Other significant fragment ions are observed at m/z 180 and 154.[1]
A proposed fragmentation pathway is illustrated below. The initial fragmentation likely involves the loss of a hydroxyl radical (•OH) or a water molecule (H₂O), followed by further fragmentation of the tetracyclic ring system.
Caption: Proposed Mass Spectrometry Fragmentation Pathway
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
While specific, detailed 1H and 13C NMR spectra with peak assignments for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol are not widely published, some suppliers indicate that the provided spectra conform to the expected structure.[2] For related tetrahydroquinoline structures, the proton NMR spectra typically show characteristic signals for the aliphatic protons in the tetrahydroquinoline ring and the aromatic protons of the fused benzene and naphthalene rings.[6] Similarly, the IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.[6]
Synthesis
A plausible synthetic workflow for a related tetrahydrobenzo[h]quinoline derivative is depicted below. This illustrates a general strategy that could potentially be adapted for the synthesis of the target molecule.
Caption: General Synthetic Workflow for Tetrahydrobenzo[h]quinolines
Biological Activity and Potential Applications
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is primarily regarded as a building block for the synthesis of more complex, biologically active molecules.[3] While there is a lack of specific biological data for this exact compound, the broader class of tetrahydrobenzo[h]quinolines has been investigated for various therapeutic applications.
Studies on structurally related arylated benzo[h]quinolines have demonstrated potential anti-cancer activity. The proposed mechanism for some of these derivatives involves the induction of oxidative stress-mediated DNA damage in cancer cells. This can lead to the activation of DNA damage signaling pathways and ultimately, apoptosis of the cancer cells.
The general signaling pathway for DNA damage-induced apoptosis is outlined below. It is important to note that the involvement of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol in this pathway has not been experimentally confirmed and this serves as a hypothetical model based on related compounds.
Caption: DNA Damage-Induced Apoptosis Pathway
Additionally, other tetrahydroquinoline derivatives have been explored for their potential as inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting possible applications in the management of diabetes.[7]
Conclusion
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a valuable chemical intermediate with a foundation in the well-established biological relevance of the tetrahydroquinoline scaffold. While specific experimental data on its biological activity and detailed reaction protocols are limited in publicly accessible sources, the available physicochemical and spectroscopic information confirms its identity. Further research into the synthesis of novel derivatives from this compound and the exploration of their biological activities, particularly in the areas of oncology and metabolic diseases, could be promising avenues for future drug discovery efforts. The conflicting data on its melting point highlights the need for careful experimental verification of its physical properties.
References
- 1. 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol | C13H13NO | CID 95477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
